molecular formula C18H28N2O4 B11110809 Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Cat. No.: B11110809
M. Wt: 336.4 g/mol
InChI Key: WZCSXHKMKAARFQ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethylphenoxy group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the following steps:

    Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethylphenoxy-2-hydroxypropyl bromide: This intermediate is synthesized by reacting 4-ethylphenol with epichlorohydrin under basic conditions.

    Nucleophilic substitution reaction: The final step involves the reaction of 4-ethylphenoxy-2-hydroxypropyl bromide with piperazine in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethylphenoxy group can be reduced to form the corresponding phenol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[3-(4-ethylphenoxy)-2-oxopropyl]piperazine-1-carboxylate.

    Reduction: Formation of 4-[3-(4-hydroxyphenyl)-2-hydroxypropyl]piperazine-1-carboxylate.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[3-(4-butoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
  • Ethyl 4-[3-(4-methoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
  • Ethyl 4-[3-(4-phenylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-3-15-5-7-17(8-6-15)24-14-16(21)13-19-9-11-20(12-10-19)18(22)23-4-2/h5-8,16,21H,3-4,9-14H2,1-2H3

InChI Key

WZCSXHKMKAARFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C(=O)OCC)O

Origin of Product

United States

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